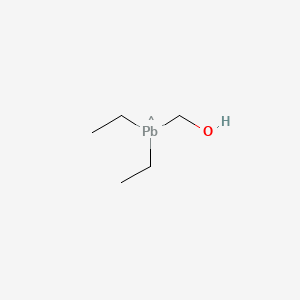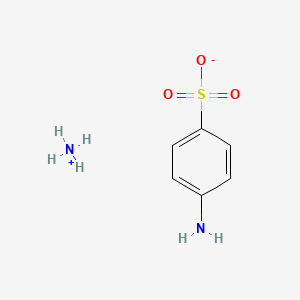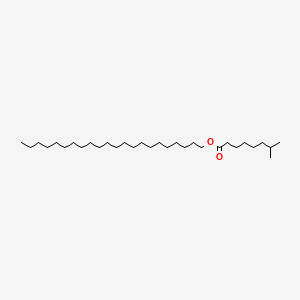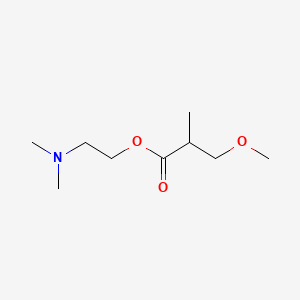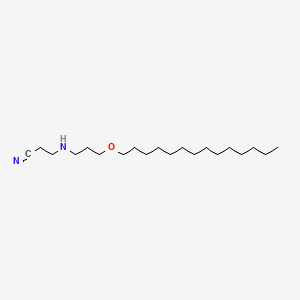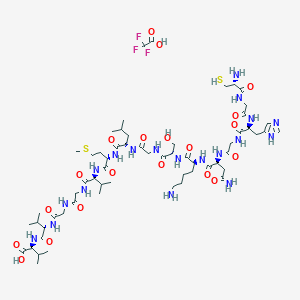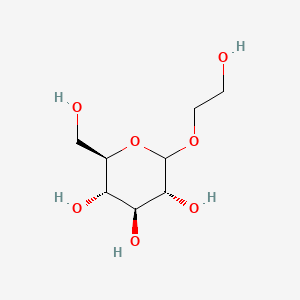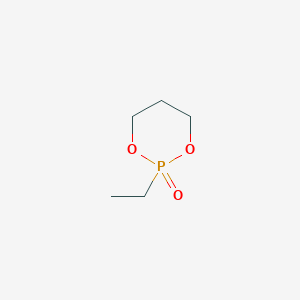
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of phosphorochloridic acid with a suitable diol, such as ethylene glycol, under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted dioxaphosphorinane compounds .
Applications De Recherche Scientifique
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its effects on various biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with biological molecules. For example, it can inhibit enzymes by phosphorylating the active site, thereby preventing the enzyme from catalyzing its substrate. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Similar in structure but contains a chlorine atom instead of an ethyl group.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Contains an ethoxy group instead of an ethyl group.
2-S-[2’-(N,N-Dialkylamino)ethyl]thio-1,3,2-dioxaphosphorinane 2-oxide: Contains a thio group and is studied for its potential antiglaucoma activity.
Uniqueness
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
118792-90-8 |
|---|---|
Formule moléculaire |
C5H11O3P |
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
2-ethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11O3P/c1-2-9(6)7-4-3-5-8-9/h2-5H2,1H3 |
Clé InChI |
HDTTYOVFSGTTFY-UHFFFAOYSA-N |
SMILES canonique |
CCP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



